molecular formula C8H8N2O B130034 (1H-indazol-5-yl)methanol CAS No. 478828-52-3

(1H-indazol-5-yl)methanol

Cat. No. B130034
M. Wt: 148.16 g/mol
InChI Key: UIXLZPHPSJUXBX-UHFFFAOYSA-N
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Description

“(1H-indazol-5-yl)methanol” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance that appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for “(1H-indazol-5-yl)methanol” is 1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) . This indicates that the compound contains eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“(1H-indazol-5-yl)methanol” is a solid substance that appears as a light yellow to yellow powder or crystals .

Scientific Research Applications

Reaction Mechanism Studies

  • The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid, focusing on the formation of N1-CH2OH derivatives, has been explored using solution and solid-state NMR and crystallography. Theoretical calculations provided a solid basis for these experimental observations, revealing the mechanism behind the formation of these derivatives (Alkorta et al., 2022).

Synthetic Chemistry

  • New methanone and isoxazoleyl derivatives have been synthesized through the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone. This involves sequential Knoevenagel/Michael/aldol reactions leading to the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).

Catalysis

  • A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been developed, demonstrating outstanding catalytic properties for Huisgen 1,3-dipolar cycloadditions. This catalyst is notable for its low loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Corrosion Inhibition

  • (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and related compounds were investigated as corrosion inhibitors for mild steel in acidic media. These compounds showed effective inhibition, with their interaction with the steel surface being analyzed via computational chemistry studies (Ma et al., 2017).

Precursor for Synthesis of Biomimetic Chelating Ligands

  • Derivatives of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol were prepared as potential precursors for the synthesis of biomimetic chelating ligands, showcasing the versatility of these compounds in synthetic chemistry (Gaynor et al., 2023).

Formation of Novel Complexes

  • Studies have shown the formation of novel complexes using indazole derivatives. For example, the reaction of trans-[Ru(III)Cl4(Hind)2]- with dimethyl sulfoxide led to the formation of unique isomeric compounds, illustrating the potential of indazole derivatives in complex formation (Reisner et al., 2005).

Electrocatalytic Synthesis

  • An electrocatalytic protocol has been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source. This method illustrates the use of indazole derivatives in innovative synthesis techniques (Liu et al., 2021).

Safety And Hazards

“(1H-indazol-5-yl)methanol” is classified under GHS07 and carries the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

1H-indazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXLZPHPSJUXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363805
Record name (1H-indazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indazol-5-yl)methanol

CAS RN

478828-52-3
Record name (1H-indazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 1H-indazole-5-carboxylate (825 mg, 4.68 mmol) in tetrahydrofuran (20 ml) was added to a solution of lithium aluminum hydride (580 mg, 14.1 mmol) in tetrahydrofuran (16 ml) at 0° C. and stirred at 0° C. for 1 hour. A mixture of tetrahydrofuran (10 ml) and water (10 ml) was added to the reaction solution and the resulting mixture was filtered. The filtrate was concentrated and the resulting residue was diluted with chloroform and washed with a 1N-aqueous sodium hydroxide solution and then a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, whereby 1H-indazole-5-ylmethanol (260 mg, 38%) was obtained.
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 1H-indazole-5-carboxylate (300 mg, 1.69 mmol, prepared according to the procedure described in JP-11-228513) in 8.5 mL of dry toluene was added diisobutylaluminum hydride (1 mol/L in n-hexane, 3.4 mL) under nitrogen at −78° C. After the reaction mixture was stirred at the same temperature for 3 h, saturated Na2SO4 aqueous solution was added carefully at 0° C. After the solution was stirred at room temperature, a sufficient amount of Na2SO4 was added with additional stirring for drying. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=98/2 to 85/15) to obtain (1H-indazol-5-yl)methanol (125 mg, 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1H-indazol-5-yl)methanol
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